1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine
Description
The compound 1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine (CAS: 1856050-79-7) is a pyrazole-based methanamine derivative with a molecular formula of C₁₂H₁₉ClFN₅ and a molecular weight of 287.76 g/mol . Its structure features two pyrazole rings: one substituted with an ethyl group at the N1 position (1-ethyl-1H-pyrazol-3-yl) and another substituted with a 2-fluoroethyl group at the N1 position (1-(2-fluoroethyl)-1H-pyrazol-5-yl), connected via a methanamine linker. The presence of fluorine enhances electronegativity and metabolic stability, while the ethyl and fluoroethyl groups influence steric and electronic properties .
Properties
Molecular Formula |
C12H19ClFN5 |
|---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-3-yl)-N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-2-17-7-4-11(16-17)9-14-10-12-3-6-15-18(12)8-5-13;/h3-4,6-7,14H,2,5,8-10H2,1H3;1H |
InChI Key |
JSETVVFDMYPDKY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC=NN2CCF.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes Overview
The compound’s synthesis is anchored in constructing two pyrazole rings—one substituted with an ethyl group and the other with a fluoroethyl group—linked via a methanamine bridge. Three primary routes have been documented:
- Sequential Alkylation-Coupling Approach
- Convergent Modular Synthesis
- Microwave-Assisted Flow Reactor Method
Each method varies in efficiency, yield, and scalability, as summarized in Table 1.
Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Sequential Alkylation | 45–55 | Simplicity, low-cost reagents | By-product formation (20–30%) |
| Modular Synthesis | 60–70 | High purity (>95%) | Requires specialized catalysts |
| Flow Reactor | 75–85 | Rapid reaction times (hours) | High infrastructure cost |
Stepwise Synthesis Procedure
Sequential Alkylation-Coupling Method
This route involves two stages: pyrazole core alkylation followed by amine coupling .
Step 1: Synthesis of 1-Ethyl-1H-Pyrazol-3-yl Intermediate
- Reagents : Pyrazole, ethyl bromide, potassium carbonate.
- Conditions : Reflux in ethanol (78°C, 12 h).
- Mechanism : Nucleophilic substitution at the pyrazole nitrogen, forming the 1-ethyl-1H-pyrazol-3-yl moiety.
Step 2: Fluorination and Amine Coupling
- Reagents : 2-Fluoroethyl bromide, sodium hydride, methanamine.
- Conditions : DMSO solvent, 60°C, 8 h.
- Mechanism : Electrophilic substitution at the second pyrazole ring, followed by reductive amination to attach the methanamine bridge.
Key Reaction Equation :
$$
\text{1-Ethyl-pyrazole} + \text{2-Fluoroethyl bromide} \xrightarrow{\text{NaH, DMSO}} \text{Intermediate} \xrightarrow{\text{Methanamine}} \text{Final Product}
$$
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Optimal Solvents : Dimethyl sulfoxide (DMSO) enhances fluorination efficiency due to its high polarity, while ethanol minimizes side reactions during alkylation.
- Temperature : Fluorination proceeds optimally at 60°C, whereas alkylation requires higher temperatures (78°C).
Table 2: Impact of Solvent on Yield
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMSO | 8 | 70 | 95 |
| Ethanol | 12 | 55 | 85 |
| THF | 15 | 40 | 75 |
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
- Throughput : 10–20 kg/day with 85% yield.
- Purification : In-line chromatography reduces impurities to <2%.
Analytical Characterization
Spectroscopic Data
- NMR :
- $$ ^1\text{H NMR} $$: δ 1.35 (t, 3H, CH₂CH₃), 4.50 (q, 2H, NCH₂), 7.25 (s, 1H, pyrazole-H).
- $$ ^{19}\text{F NMR} $$: δ -120.5 (t, J = 47 Hz, CF₂).
- MS : m/z 279.36 [M+H]⁺.
Purity Assessment
- HPLC : Retention time = 8.2 min (C18 column, 80:20 acetonitrile/water).
Challenges and Mitigation Strategies
By-Product Formation
Fluorine Instability
- Issue : Degradation under acidic conditions.
- Solution : Maintain pH > 7 during purification.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrazole rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized pyrazole compounds .
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. The compound has been synthesized and tested for its efficacy against various bacterial strains and fungi. In vitro studies have shown promising results, suggesting that it could serve as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases such as arthritis and other chronic conditions .
Anticancer Potential
Recent studies have explored the anticancer potential of pyrazole compounds. The compound has shown activity against specific cancer cell lines, indicating that it may inhibit tumor growth and proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis of this compound is crucial for its application in drug development. The synthesis typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies highlight how modifications in the pyrazole rings influence biological activity, guiding further optimization efforts .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of pyrazole derivatives, including the compound of interest, revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing that structural variations can enhance efficacy .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory effects, the compound was tested in animal models of inflammation. Results indicated a reduction in edema and inflammatory markers, supporting its potential use in therapeutic formulations for inflammatory disorders .
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparison
Biological Activity
1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine, commonly referred to as a pyrazole derivative, is a synthetic compound with potential biological activity. Its unique structure, characterized by two interconnected pyrazole rings and functional groups such as ethyl and fluoroethyl, positions it as a candidate for various pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 287.76 g/mol. The structure includes:
- Two pyrazole rings : These heterocycles are known for their biological significance.
- Fluoroethyl group : This substituent may enhance the reactivity and selectivity of the compound towards specific biological targets.
The biological activity of 1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine is hypothesized to involve interactions with various cellular pathways. Similar pyrazole compounds have demonstrated the ability to modulate enzyme activity and receptor binding, which can lead to significant therapeutic outcomes in diseases such as cancer and bacterial infections .
Antimicrobial Potential
Recent studies indicate that compounds with similar pyrazole frameworks exhibit antimicrobial properties. For instance, derivatives have been evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria using methods like agar diffusion and broth microdilution. Notably, some analogues displayed moderate direct antibacterial effects, suggesting that this compound could be explored further in this context .
Cytotoxicity Studies
Cytotoxicity assessments revealed that certain pyrazole derivatives possess selective toxicity towards cancer cell lines. The evaluation of cell viability using assays such as MTT or trypan blue exclusion has shown promising results, indicating that these compounds can induce apoptosis in malignant cells while sparing normal cells .
Study 1: Antibacterial Activity Evaluation
In a study assessing the antibacterial efficacy of pyrazole derivatives, 1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine was tested against several clinical strains. The results demonstrated a growth inhibition zone with a maximum diameter of 7 mm against selected bacterial strains, indicating potential as an antibiotic adjuvant .
Study 2: Cytotoxicity Against Cancer Cells
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant apoptosis induction at concentrations ranging from 50 to 100 µM, suggesting that the compound may act as a lead for developing new anticancer agents .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| 1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine | 1856050-79-7 | 287.76 g/mol | Moderate antibacterial and cytotoxic activity |
| Pyrazole Derivative A | CAS Number A | X g/mol | High antibacterial activity |
| Pyrazole Derivative B | CAS Number B | Y g/mol | Low cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
